molecular formula C13H17NO3 B13906079 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine

Cat. No.: B13906079
M. Wt: 235.28 g/mol
InChI Key: YHJWHJFQTOSDDD-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is a chemical compound that features a piperidine ring bonded to a 1,3-benzodioxole moiety via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine typically involves the reaction of 1,3-benzodioxole with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the piperidine ring to form piperidine derivatives

    Substitution: Nucleophilic substitution reactions on the benzodioxole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted benzodioxole compounds.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biological targets

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A piperidine alkaloid found in black pepper with similar structural features

    1-(1,3-Benzodioxol-5-yl)piperazine: A compound with a similar benzodioxole moiety but different ring structure

    4-(1,3-Benzodioxol-5-ylmethyl)piperidine: A closely related compound with a methyl group instead of a methoxy group

Uniqueness

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is unique due to its specific combination of the benzodioxole and piperidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)piperidine

InChI

InChI=1S/C13H17NO3/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11/h1-2,7,11,14H,3-6,8-9H2

InChI Key

YHJWHJFQTOSDDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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